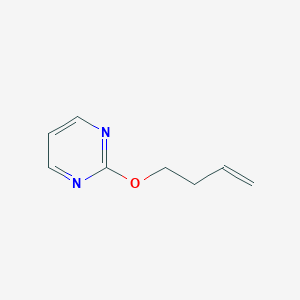
Pyrimidine, 2-(3-butenyloxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Buten-1-yloxy)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound 2-(3-Buten-1-yloxy)pyrimidine is characterized by the presence of a butenyl group attached to the oxygen atom at the second position of the pyrimidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Buten-1-yloxy)pyrimidine typically involves the reaction of pyrimidine with 3-buten-1-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-buten-1-ol reacts with the pyrimidine ring. The reaction is usually carried out under reflux conditions with a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 2-(3-Buten-1-yloxy)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts like palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Buten-1-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Butenyl group oxidized to butenoic acid.
Reduction: Formation of 2-(3-Butyl-1-yloxy)pyrimidine.
Substitution: Formation of halogenated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Buten-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The butenyl group can also interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts.
Vergleich Mit ähnlichen Verbindungen
2-(3-Buten-1-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3-Buten-1-yloxy)benzene: Contains a benzene ring instead of a pyrimidine ring.
2-(3-Buten-1-yloxy)quinoline: Features a quinoline ring, which is a fused ring system containing a benzene and pyridine ring.
Uniqueness: 2-(3-Buten-1-yloxy)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
169310-71-8 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-but-3-enoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2 |
InChI-Schlüssel |
DPEBLKGRWFYFOI-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=NC=CC=N1 |
Kanonische SMILES |
C=CCCOC1=NC=CC=N1 |
Synonyme |
Pyrimidine, 2-(3-butenyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


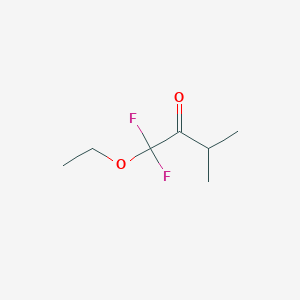
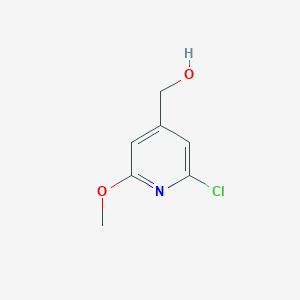
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
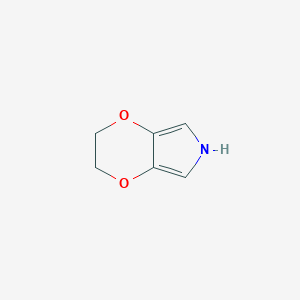
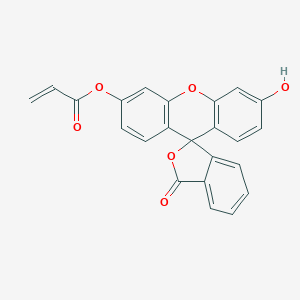
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
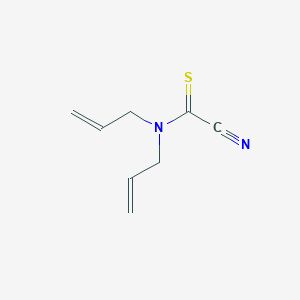
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
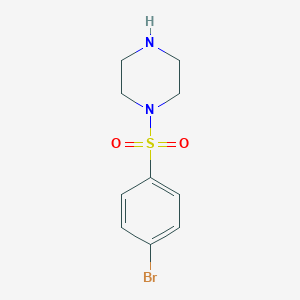
![N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B60930.png)
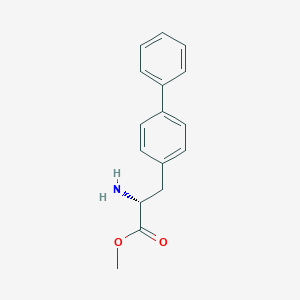
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
